C28 Chain Length Defines the Minimum Preferred Substrate for Epidermal CYP4F22 ω-Hydroxylase
Human epidermal cytochrome P450 CYP4F22 catalyzes the ω-hydroxylation of ultra-long-chain fatty acids, a prerequisite for acylceramide synthesis and skin barrier function. The enzyme displays a strict chain-length threshold: fatty acids of C28 length and greater are preferred substrates, whereas C22 and C24 fatty acids are not hydroxylated [1]. This biochemical selectivity directly implicates C28 ω-hydroxy fatty acids as the minimal functional unit in human epidermal lipid biosynthesis.
| Evidence Dimension | Substrate activity for human CYP4F22 ω-hydroxylase |
|---|---|
| Target Compound Data | C28:0 ω-hydroxy fatty acid (28-hydroxyoctacosanoic acid) – preferred substrate |
| Comparator Or Baseline | C22:0 and C24:0 fatty acids – no detectable hydroxylation |
| Quantified Difference | Qualitative: preferred substrate vs. no activity |
| Conditions | In vitro enzyme assay using recombinant human CYP4F22 expressed in mammalian cells |
Why This Matters
For skin barrier research and acylceramide reconstitution studies, substitution with shorter-chain (≤C24) fatty acids yields inactive analogs; only C28 or longer ω-hydroxy fatty acids enable native-like acylceramide formation.
- [1] BRENDA. Information on EC 1.14.14.177 - ultra-long-chain fatty acid omega-hydroxylase (CYP4F22). https://www.brenda-enzymes.org/enzyme.php?ecno=1.14.14.177&UniProtAcc=Q6NT55 (accessed Apr 22, 2026). View Source
